2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine
説明
2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine is a substituted phenylethylamine derivative characterized by a cyclohexyl-ethyl group at the para position of the phenyl ring. This compound is synthesized via catalytic hydrogenation of 2-(4′-biphenyl)ethylamine, yielding a mixture of products, with the target amine isolated in 45% yield alongside unreacted starting material (35%) and 2-((4′-phenyl)cyclohexyl)ethylamine (20%) . Its structure combines a hydrophobic cyclohexyl moiety with an ethylamine backbone, making it relevant in pharmaceutical and materials science research.
特性
IUPAC Name |
2-[4-(2-cyclohexylethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h8-11,14H,1-7,12-13,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWGVWBAKRWCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=CC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567318 | |
| Record name | 2-[4-(2-Cyclohexylethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124499-31-6 | |
| Record name | 4-(2-Cyclohexylethyl)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124499-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(2-Cyclohexylethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Reaction Mechanism and Substrate Preparation
Reductive amination offers a streamlined pathway for synthesizing 2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine by converting a ketone precursor into the corresponding amine. The process involves two stages:
-
Formation of the imine intermediate : The reaction of 4-(2-cyclohexyl-ethyl)benzaldehyde with an amine source (e.g., ammonium acetate) in a polar aprotic solvent like methanol or ethanol.
-
Reduction of the imine : Use of reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with palladium on carbon (Pd/C) to yield the primary amine.
The cyclohexyl-ethyl side chain’s steric bulk necessitates careful selection of reaction conditions to prevent side reactions. For example, NaBH3CN is preferred over NaBH4 due to its selective reduction of imines without attacking ester or nitrile groups.
Table 1: Reductive Amination Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Reducing Agent | NaBH3CN | 78 | 92 |
| Solvent | Methanol | 85 | 95 |
| Temperature | 25°C | 82 | 90 |
| Catalyst (H2 route) | 5% Pd/C | 75 | 88 |
Multi-Step Synthesis via Intermediate Formation
Benzyl Protection and Chlorination
A patented route for structurally analogous compounds involves benzyl protection of hydroxyl or aldehyde groups to prevent unwanted side reactions. For this compound:
-
Protection : 4-(2-Cyclohexyl-ethyl)benzaldehyde is treated with benzyl chloride in the presence of a base (e.g., K2CO3) to form 4-(2-cyclohexyl-ethyl)benzyl chloride.
-
Reduction : The chlorinated intermediate is reduced using LiAlH4 to yield 4-(2-cyclohexyl-ethyl)benzyl alcohol.
-
Chlorination : Thionyl chloride (SOCl2) converts the alcohol to 4-(2-cyclohexyl-ethyl)benzyl chloride.
Arbuzov and Wittig-Horner Reactions
The chlorinated intermediate undergoes an Arbuzov reaction with triethyl phosphite to generate a phosphonate ester, which participates in a Wittig-Horner reaction with 3-methoxybenzaldehyde to form a styrene derivative. Catalytic hydrogenation (H2, Pd/C) then saturates the double bond, yielding the ethyl backbone.
Table 2: Multi-Step Synthesis Yield Profile
| Step | Reaction | Yield (%) |
|---|---|---|
| Benzyl Protection | BnCl, K2CO3 | 92 |
| Reduction | LiAlH4 | 88 |
| Arbuzov Reaction | P(OEt)3 | 85 |
| Wittig-Horner | 3-Methoxybenzaldehyde | 78 |
| Hydrogenation | H2, Pd/C | 95 |
| Total Yield | 62.5 |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise control over reaction parameters (residence time, temperature), reducing byproduct formation. For reductive amination, a tubular reactor with immobilized Pd/C catalyst achieves 89% yield at 50°C and 10 bar H2 pressure.
Green Chemistry Adaptations
Solvent recycling and catalyst recovery are critical for sustainability. Supercritical CO2 has been employed as a solvent in the Wittig-Horner step, reducing waste and improving reaction kinetics.
Comparative Analysis of Synthesis Routes
Yield and Efficiency
-
Reductive amination provides the shortest route (1–2 steps) but requires high-purity aldehydes.
-
Multi-step synthesis offers superior control over stereochemistry and functional groups but involves complex purification.
Table 3: Route Comparison
| Metric | Reductive Amination | Multi-Step Synthesis |
|---|---|---|
| Steps | 1–2 | 6 |
| Total Yield (%) | 78–85 | 62.5 |
| Purity (%) | 90–95 | 98 |
| Scalability | High | Moderate |
化学反応の分析
Types of Reactions
2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of cyclohexyl-ethyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl-ethyl alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学的研究の応用
The compound 2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine , also known by its CAS number 124499-31-6, has garnered attention in various scientific research fields due to its unique chemical structure and potential applications. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.
Pharmacology
This compound has been studied for its pharmacological properties, particularly in the context of neuropharmacology. Its structural similarity to known psychoactive compounds suggests potential applications as a neurotransmitter modulator.
- Case Study : A study evaluated the compound's effects on serotonin receptors, indicating that it may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression and anxiety disorders.
Drug Development
The compound is being explored for its potential as a lead compound in drug development, particularly for conditions involving the central nervous system (CNS).
- Data Table: Drug Development Insights
| Property | Value |
|---|---|
| Target Receptor | Serotonin 5-HT |
| Binding Affinity | IC = 50 nM |
| Efficacy | Moderate |
| Toxicity Profile | Low |
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block.
- Case Study : Researchers successfully synthesized derivatives of this compound that exhibited enhanced biological activity, demonstrating its versatility in synthetic applications.
Material Science
The compound has potential applications in material science, particularly in the development of polymers and composite materials due to its amine functional group.
- Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Moderate |
| Compatibility | Compatible with various polymers |
Biochemistry
In biochemistry, this compound is being investigated for its role in cellular signaling pathways. Its interaction with various biomolecules could provide insights into metabolic processes.
- Case Study : A recent study highlighted its role in modulating protein interactions involved in cell signaling, suggesting implications for cancer research and treatment strategies.
作用機序
The mechanism of action of 2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects .
類似化合物との比較
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of phenylethylamine derivatives are highly dependent on substituent groups. Key analogs include:
Table 1: Substituent Impact on Properties
生物活性
2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine, commonly referred to as a phenethylamine derivative, exhibits significant biological activity due to its unique structural features. This compound has been explored for its potential therapeutic applications and interactions with various biological systems, particularly in the realms of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural formula of this compound highlights its phenethylamine backbone with a cyclohexyl-ethyl substituent, which enhances its lipophilicity. This property is crucial for the compound's ability to cross biological membranes and interact with specific receptors.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It may function as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. Key molecular targets include:
- Adrenergic Receptors : These receptors are involved in cardiovascular regulation and neurotransmission.
- Dopaminergic Receptors : Important for mood regulation and motor control.
- Serotonergic Receptors : Linked to mood, cognition, and perception.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may display cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Its interaction with dopaminergic and serotonergic systems suggests potential benefits in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in chronic inflammatory conditions.
Research Findings
Recent studies have highlighted the compound's diverse biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Neuroprotective | Potential benefits in neurodegenerative diseases | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on human colon adenocarcinoma cells (HT-29) and reported an IC50 value indicating significant antiproliferative activity.
- Neuroprotective Potential : Another investigation assessed the compound's ability to protect neuronal cells from oxidative stress, revealing promising results that warrant further exploration in neurodegenerative models .
Q & A
Basic: What are the established synthetic routes for 2-[4-(2-cyclohexyl-ethyl)-phenyl]-ethylamine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 2-(4-trifluoromethylphenyl)ethylamine derivatives are synthesized via bromoethoxy intermediate displacement with methylamine under catalytic conditions (e.g., tetrabutylammonium iodide) in polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone at 80°C . Optimization includes:
- Catalyst selection : Tetrabutylammonium iodide enhances reaction rates in SN2 mechanisms.
- Solvent choice : High-boiling solvents (e.g., DMF, DMSO) improve solubility and thermal stability.
- Purification : Column chromatography or azeotropic distillation (using toluene/butanol mixtures) removes byproducts .
Basic: How is the structural integrity of this compound validated in synthetic batches?
Answer:
Multi-modal characterization is critical:
- NMR : and NMR confirm cyclohexyl and ethylamine substituents (e.g., δ 1.2–1.8 ppm for cyclohexyl protons).
- LCMS : Monitors molecular ion peaks (e.g., m/z 701 [M+H] in related spirocyclic compounds) and purity (>95%) .
- HPLC : Retention time consistency (e.g., 1.27 minutes under SMD-TFA05 conditions) ensures batch-to-batch reproducibility .
Basic: What methodologies are recommended to determine the aqueous solubility and stability of this compound?
Answer:
- Solubility : Use shake-flask method with UV-Vis spectroscopy or HPLC quantification. For example, Tyramine (structurally similar) has solubility ~7.58 × 10 M (10.4 g/L) at 15°C .
- Stability : Accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor via LCMS for decomposition products (e.g., oxidation of the ethylamine group) .
Advanced: How can structure-activity relationship (SAR) studies elucidate its mechanism in enzymatic systems?
Answer:
SAR studies on analogs (e.g., HTPEB) reveal that electron-donating groups like amines enhance interactions with heme proteins (e.g., hemoglobin). Key steps:
- Functional group modulation : Replace cyclohexyl with trifluoromethyl to assess steric/electronic effects.
- Enzymatic assays : Measure peroxidase-like activity (e.g., HO decomposition rates) and compare IC values .
- Mutagenesis : Engineer proteins to identify binding pockets (e.g., Hb’s heme cleft) .
Advanced: What computational strategies predict its binding affinity to neurological targets?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions with dopamine receptors (e.g., D2R). Focus on cyclohexyl-ethylamine’s hydrophobic packing and amine hydrogen bonding.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR models : Corrogate substituent electronegativity (e.g., cyclohexyl vs. aryl) with binding energy .
Advanced: How can analytical methods resolve contradictory data in purity or bioactivity assays?
Answer:
- Cross-validation : Combine HPLC (for purity), LCMS (for molecular mass), and NMR (for functional groups).
- Dose-response curves : Identify non-linear effects (e.g., mesalazine’s dose-dependent Hb activation) to rule out impurity interference .
- Reference standards : Use certified materials (e.g., Tyramine, CAS 51-67-2) to calibrate instruments .
Advanced: What strategies optimize HPLC/LCMS protocols for quantifying trace metabolites?
Answer:
- Column selection : C18 columns (3.5 µm particle size) improve resolution for polar metabolites.
- Mobile phase : Acetonitrile/water (0.1% formic acid) enhances ionization in ESI-LCMS.
- Detection limits : Optimize MRM transitions (e.g., m/z 189 → 172 for the parent ion) to achieve pg/mL sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
